Arv-771

c-MYC transcriptional suppression CRPC

ARV-771 is a small-molecule pan-BET (bromodomain and extra-terminal) degrader based on proteolysis-targeting chimera (PROTAC) technology, comprising a BRD4-binding moiety (derived from the BET inhibitor JQ-1) joined by a linker to a von Hippel-Lindau (VHL) E3 ligase ligand. It catalyzes the ubiquitination and proteasomal degradation of BRD2, BRD3, and BRD4 proteins in castration-resistant prostate cancer (CRPC) cell lines with a DC50 of less than 5 nM.

Molecular Formula C49H60ClN9O7S2
Molecular Weight 986.6 g/mol
Cat. No. B15604412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArv-771
Molecular FormulaC49H60ClN9O7S2
Molecular Weight986.6 g/mol
Structural Identifiers
InChIInChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
InChIKeyPQOGZKGXGLHDGS-QQRWPDCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ARV-771: VHL-Based Pan-BET PROTAC Degrader for CRPC and Hematologic Malignancy Research


ARV-771 is a small-molecule pan-BET (bromodomain and extra-terminal) degrader based on proteolysis-targeting chimera (PROTAC) technology, comprising a BRD4-binding moiety (derived from the BET inhibitor JQ-1) joined by a linker to a von Hippel-Lindau (VHL) E3 ligase ligand [1]. It catalyzes the ubiquitination and proteasomal degradation of BRD2, BRD3, and BRD4 proteins in castration-resistant prostate cancer (CRPC) cell lines with a DC50 of less than 5 nM [2]. ARV-771 was the first small-molecule BET degrader to demonstrate in vivo efficacy in a solid-tumor malignancy, inducing tumor regression in CRPC mouse xenograft models [1].

Why ARV-771 Cannot Be Substituted by BET Inhibitors or CRBN-Based PROTACs


BET inhibitors such as JQ-1 and OTX015 (birabresib) bind reversibly to BET bromodomains, causing BRD4 protein accumulation rather than degradation and failing to suppress androgen receptor (AR) signaling in CRPC [1]. CRBN-based PROTACs like ARV-825 and dBET1, while capable of degradation, recruit a different E3 ligase (cereblon) and exhibit distinct pharmacological and degradation-kinetic profiles [2]. ARV-771, by recruiting the VHL E3 ligase, achieves a degradation-driven pharmacology that is quantitatively and qualitatively distinct from both BET inhibition and CRBN-based degradation, as demonstrated by its unique ability to suppress AR protein levels and AR signaling at 30–300 nM concentrations where BET inhibitors show no effect [1].

ARV-771 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


c-MYC Suppression: 10–500-Fold Higher Potency Than JQ-1, OTX015, and dBET1

ARV-771 reduces downstream c-MYC transcription with 10–500-fold higher potency than the BET inhibitors JQ-1 and OTX015 as well as the CRBN-based BET degrader dBET1, with a c-MYC depletion IC50 of less than 1 nM in 22Rv1 CRPC cells . In contrast, the parent inhibitor JQ-1 has reported Kd values for BRD4 bromodomains 1 and 2 of approximately 50 and 90 nM respectively and functions solely as a competitive inhibitor without inducing protein degradation [1]. This large potency gap arises because ARV-771's catalytic degradation mechanism depletes the target protein, whereas reversible inhibitors merely occupy binding sites without eliminating the protein scaffold that supports transcriptional complexes .

c-MYC transcriptional suppression CRPC BET degrader potency

Androgen Receptor Suppression: Unique to ARV-771 Versus BET Inhibitors JQ-1 and OTX015

ARV-771, but not JQ-1 or OTX015, effectively downregulates full-length androgen receptor (AR) protein levels at 30–300 nM in CRPC cells and suppresses AR signaling [1]. ARV-771 also prevents the R1881-induced increase in ERG (an AR-regulated gene) in VCaP cells in a concentration-dependent manner [2]. In vivo, ARV-771 treatment leads to suppression of both AR signaling and AR protein levels in CRPC xenografts, a pharmacological outcome not achievable with BET bromodomain inhibition alone [1][3]. This AR-suppressive effect is mechanistically linked to the degradation of BET proteins, which serve as critical co-activators of AR-mediated transcription, and is not observed with inhibitors that merely occupy BET bromodomains.

androgen receptor AR signaling CRPC PROTAC-specific pharmacology

In Vivo Tumor Regression in CRPC: First BET Degrader Demonstrated in Solid-Tumor Malignancy

ARV-771 induces tumor regression in 22Rv1 CRPC mouse xenografts at 30 mg/kg administered subcutaneously once daily, whereas BET inhibitors typically achieve only tumor growth inhibition in comparable models [1]. Daily subcutaneous injection of ARV-771 at 10 mg/kg for 3 days results in 37% down-regulation of BRD4 and 76% down-regulation of c-MYC levels in tumor tissue, along with marked reduction in AR-V7 levels . Intermittent dosing schedules are also sufficient to induce tumor growth inhibition in CB17 SCID mice bearing VCaP tumor xenografts, with concomitant suppression of serum PSA levels [1]. This study was the first to demonstrate in vivo efficacy with a small-molecule BET degrader in a solid-tumor malignancy, establishing a preclinical proof-of-concept distinct from the tumor stasis or growth delay typically observed with BET inhibitors [1][2].

CRPC xenograft tumor regression in vivo efficacy solid tumor

Superior Pharmacological Properties Versus ARV-825 in Mantle Cell Lymphoma In Vivo Models

In mantle cell lymphoma (MCL) models, ARV-771 possesses superior pharmacological properties compared with the CRBN-based BET PROTAC ARV-825, as demonstrated by inhibited in vivo growth and greater survival improvement than BET inhibitor OTX015 in immune-depleted mice engrafted with MCL cells [1]. BET-PROTACs including ARV-771 and ARV-825 both induce more apoptosis than BET inhibitors in MCL cells, including those resistant to ibrutinib, but ARV-771's VHL-based mechanism yields enhanced in vivo pharmacological properties over the CRBN-based ARV-825 [1][2]. Co-treatment of ARV-771 with ibrutinib, venetoclax, or palbociclib synergistically induces apoptosis of MCL cells [1].

ARV-825 comparator MCL in vivo survival pharmacological superiority

BRD2/3/4 Pan-Degradation with Defined Binding Affinities: Quantitative Resolution of BET Family Engagement

ARV-771 potently degrades BRD2, BRD3, and BRD4 in 22Rv1 CRPC cells with a DC50 of less than 5 nM for all three proteins [1]. Individual bromodomain binding affinities (Kd) are: BRD2(1) 34 nM, BRD2(2) 4.7 nM, BRD3(1) 8.3 nM, BRD3(2) 7.6 nM, BRD4(1) 9.6 nM, and BRD4(2) 7.6 nM, as determined by the vendor Selleckchem . For comparison, the parent inhibitor (+)-JQ-1 exhibits Kd values of approximately 128, 59.5, 49.0, and 190 nM for the bromodomains of BRD2, BRD3, BRD4, and BRDT respectively, with BRD4 BD1 and BD2 Kd values of approximately 50 and 90 nM [2]. While ARV-771's intrinsic binding affinity for BET bromodomains is similar to that of (+)-JQ-1, its degradation mechanism confers functional potency that far exceeds binding affinity, as evidenced by a BET functional IC50 of less than 1 nM [1]. This contrasts with MZ1, a VHL-based PROTAC that shows preferential degradation of BRD4 over BRD2 and BRD3 at low concentrations, making ARV-771 the appropriate choice for studies requiring pan-BET degradation [3].

BRD2 BRD3 BRD4 Kd DC50 binding affinity profiling

ARV-771: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


CRPC In Vivo Efficacy Studies Requiring Tumor Regression Endpoints

ARV-771 is the first and most extensively validated BET degrader for CRPC solid-tumor xenograft studies where tumor regression—rather than mere growth inhibition—is the required efficacy endpoint. Dosed at 30 mg/kg s.c. daily in 22Rv1 xenografts, ARV-771 induces frank tumor regression, with pharmacodynamic confirmation of BRD4 depletion (37%) and c-MYC suppression (76%) in tumor tissue at 10 mg/kg [1]. Intermittent dosing schedules in VCaP xenografts also produce tumor growth inhibition with serum PSA suppression, offering flexible experimental design options [1]. BET inhibitors such as JQ-1 and OTX015 cannot achieve this depth of response, making ARV-771 indispensable for translational CRPC research focused on deep and durable anti-tumor responses.

Androgen Receptor Signaling Interrogation in CRPC and AR-Driven Cancers

For studies requiring concomitant suppression of BET protein function and androgen receptor signaling, ARV-771 is uniquely qualified among BET-targeting agents. At 30–300 nM, ARV-771 effectively downregulates both full-length AR protein and AR signaling output in CRPC cells—a dual pharmacology not achievable with BET inhibitors JQ-1 or OTX015, which lack any AR-suppressive activity [2]. ARV-771 also blocks R1881-induced ERG upregulation in VCaP cells, providing a robust cellular assay for AR pathway modulation [3]. This makes ARV-771 the definitive tool for studying BET–AR co-regulatory biology and for screening combination strategies that target both BET-dependent transcription and AR signaling.

Hematologic Malignancy Research: MCL and AML Models Requiring Superior In Vivo Pharmacology

In mantle cell lymphoma (MCL) xenograft models, ARV-771 demonstrates superior pharmacological properties compared to the CRBN-based PROTAC ARV-825, resulting in greater in vivo tumor growth inhibition and survival improvement [4]. In AML models, ARV-771 treatment causes greater reduction in leukemia burden and further improves survival compared with BET inhibitor OTX015 in NSG mice engrafted with luciferase-expressing AML cells [5]. ARV-771 also synergizes with ibrutinib, venetoclax, and palbociclib in MCL cells, supporting its use in combination therapy studies [4]. For hematologic malignancy researchers comparing VHL-based versus CRBN-based degradation pharmacology, ARV-771 is the best-characterized VHL-recruiting pan-BET degrader with demonstrated in vivo superiority over its CRBN-based counterpart.

Pan-BET Degradation Studies Requiring Defined Target Engagement Across BRD2/3/4

ARV-771 provides quantitatively defined, equipotent degradation of BRD2, BRD3, and BRD4 with a DC50 below 5 nM in 22Rv1 cells, supported by a complete panel of individual bromodomain Kd values [6]. Unlike MZ1, which exhibits preferential BRD4 degradation at low concentrations, ARV-771's pan-BET profile ensures simultaneous depletion of all three BET family members [7]. This is critical for studies where functional redundancy among BET proteins may confound interpretation, and for proteomics or transcriptomics experiments where complete BET target engagement is required. The well-characterized Kd values (ranging from 4.7 nM for BRD2 BD2 to 34 nM for BRD2 BD1) enable precise correlation of degradation efficiency with binding affinity in structure–activity relationship studies .

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